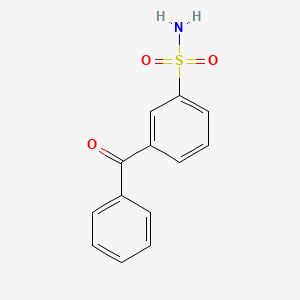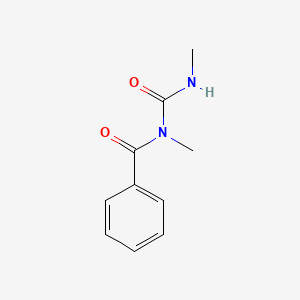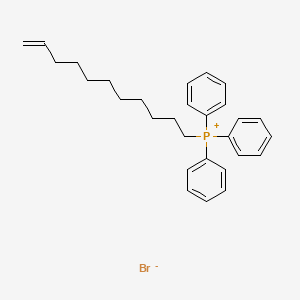
(10-Undecen-1-YL)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10-Undecen-1-YL)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H34BrP. It is known for its unique structure, which includes a triphenylphosphonium group attached to an undecenyl chain. This compound is often used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (10-Undecen-1-YL)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 10-bromo-1-undecene. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: (10-Undecen-1-YL)triphenylphosphonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of corresponding phosphonium salts with different anions.
Applications De Recherche Scientifique
(10-Undecen-1-YL)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential use in targeting mitochondria due to the lipophilic cationic nature of the triphenylphosphonium group.
Medicine: Explored for its potential in drug delivery systems, especially for targeting cancer cells.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (10-Undecen-1-YL)triphenylphosphonium bromide involves its ability to interact with biological membranes due to its lipophilic cationic nature. The triphenylphosphonium group allows the compound to penetrate lipid bilayers and accumulate in mitochondria. This accumulation can disrupt mitochondrial function, leading to cell death, which is particularly useful in targeting cancer cells.
Comparaison Avec Des Composés Similaires
Triphenylphosphonium bromide: Lacks the undecenyl chain, making it less lipophilic.
(10-Undecen-1-YL)triphenylphosphonium chloride: Similar structure but with a chloride ion instead of bromide.
(10-Undecen-1-YL)triphenylphosphonium iodide: Similar structure but with an iodide ion instead of bromide.
Uniqueness: (10-Undecen-1-YL)triphenylphosphonium bromide is unique due to its combination of a long alkyl chain and a triphenylphosphonium group, which enhances its lipophilicity and ability to target mitochondria. This makes it particularly useful in applications where mitochondrial targeting is desired.
Propriétés
Numéro CAS |
245752-24-3 |
|---|---|
Formule moléculaire |
C29H36BrP |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
triphenyl(undec-10-enyl)phosphanium;bromide |
InChI |
InChI=1S/C29H36P.BrH/c1-2-3-4-5-6-7-8-9-19-26-30(27-20-13-10-14-21-27,28-22-15-11-16-23-28)29-24-17-12-18-25-29;/h2,10-18,20-25H,1,3-9,19,26H2;1H/q+1;/p-1 |
Clé InChI |
CMFBANSBHDTZHS-UHFFFAOYSA-M |
SMILES canonique |
C=CCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)
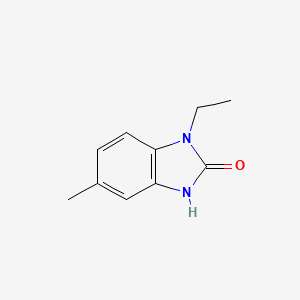
![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)
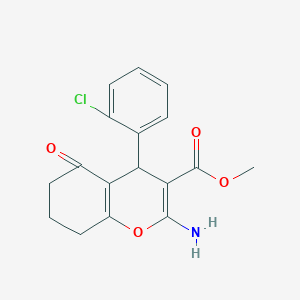
![n,n-Diethyl-2-hydroxy-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11998860.png)
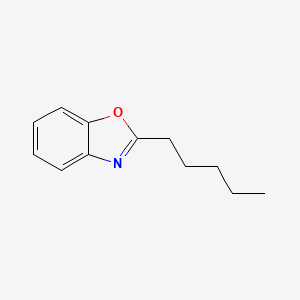
![4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998869.png)
![N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)

